N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
Starting Materials: Pyridin-3-ylmethanol.
Reaction Conditions: The final step involves the reaction of the coupled intermediate with pyridin-3-ylmethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide typically involves multiple steps:
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Formation of the Fluorobenzo[d]thiazole Intermediate
Starting Materials: 4-fluoroaniline and 2-mercaptobenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the thiazole ring.
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Synthesis of the Isoxazole Ring
Starting Materials: Acetophenone and hydroxylamine hydrochloride.
Reaction Conditions: The reaction proceeds via a condensation reaction to form the isoxazole ring.
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Coupling of the Intermediates
Starting Materials: The fluorobenzo[d]thiazole intermediate and the isoxazole intermediate.
Reaction Conditions: The coupling reaction is typically facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, forming a carboxylic acid derivative.
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Reduction
- Reduction reactions can target the nitro group (if present) on the benzothiazole ring, converting it to an amine.
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Substitution
- The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
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Medicinal Chemistry
- Investigated for its potential as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory compounds.
- Potential use as an anticancer agent, targeting specific pathways involved in cell proliferation and apoptosis.
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Biological Studies
- Used in studies to understand the interaction of small molecules with biological targets such as enzymes and receptors.
- Employed in molecular docking studies to predict binding affinities and modes of action.
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Industrial Applications
- Potential use in the development of new pharmaceuticals.
- May serve as a lead compound for the synthesis of more potent derivatives.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets:
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Molecular Targets
- Enzymes such as cyclooxygenase (COX) involved in the inflammatory response.
- Receptors involved in cell signaling pathways.
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Pathways Involved
- Inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Modulation of signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
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N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- Similar structure with a benzothiazole moiety and potential anti-inflammatory properties.
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N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Contains a morpholine group, showing similar biological activities.
Uniqueness
- The presence of the fluorine atom on the benzothiazole ring and the pyridin-3-ylmethyl group distinguishes N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide from other similar compounds.
- These structural features may contribute to its unique binding properties and biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-8-14(22-25-11)17(24)23(10-12-4-3-7-20-9-12)18-21-16-13(19)5-2-6-15(16)26-18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYOSBAKNPZASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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